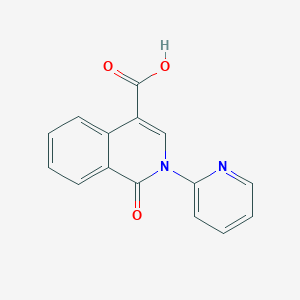

1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

1-oxo-2-pyridin-2-ylisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-11-6-2-1-5-10(11)12(15(19)20)9-17(14)13-7-3-4-8-16-13/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCWFJGFEMREAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid (C15H10N2O3) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antibacterial and antiviral effects.

The compound features a complex molecular structure characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C15H10N2O3 |

| Molecular Weight | 266.26 g/mol |

| IUPAC Name | 1-oxo-2-pyridin-2-ylisoquinoline-4-carboxylic acid |

| PubChem CID | 60176510 |

| Appearance | Powder |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler isoquinoline derivatives. The synthetic routes may include condensation reactions followed by cyclization and functional group modifications to achieve the desired structure.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to the isoquinoline scaffold. For example, derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline have demonstrated moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) assays indicate that some derivatives exhibit promising antibacterial effects, although specific data for this compound remains limited .

Antiviral Activity

The compound's structural similarity to known antiviral agents suggests potential efficacy against viral infections. For instance, related compounds have been evaluated as inhibitors of hepatitis C NS5B polymerase, showing moderate inhibitory potency (IC₅₀ values around 5.9 μM) and antiviral activity in cell-based assays . Although direct studies on this compound are sparse, its analogs indicate a promising direction for further research.

Case Studies

Several case studies have explored the biological activities of isoquinoline derivatives:

- Antibacterial Study : A study involving various isoquinoline derivatives showed that modifications could enhance their antibacterial properties. Compounds with specific substitutions on the isoquinoline ring exhibited significant activity against resistant bacterial strains .

- Antiviral Research : Research on similar compounds targeting HIV and hepatitis C has demonstrated that structural modifications can lead to enhanced antiviral efficacy. Compounds designed to mimic pyrophosphate showed promising results in inhibiting viral polymerases .

Scientific Research Applications

Medicinal Chemistry Applications

1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid has been explored for its potential as an inhibitor in various biochemical pathways. Its applications include:

1. Cancer Therapy

- The compound has been investigated for its ability to inhibit mutant forms of isocitrate dehydrogenase (IDH1), which are implicated in several cancers, including acute myeloid leukemia (AML) and low-grade gliomas. In studies, it demonstrated promising inhibitory activity against the R132H and R132C mutations of IDH1, with IC50 values indicating effective concentration levels for therapeutic use .

2. Neurological Disorders

- Research has suggested that compounds related to this structure may influence neuroprotective pathways, potentially offering therapeutic avenues for conditions such as Alzheimer’s disease. The interaction with neuroreceptors and modulation of neuroinflammatory responses are areas of ongoing investigation.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving multi-component reactions. One efficient synthetic route involves a one-pot reaction that combines different precursors under specific conditions to yield the desired product with high purity and yield .

Case Studies

Several studies have documented the efficacy and potential applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,2-dihydroisoquinoline derivatives. Key structural analogues include:

| Compound Name | Substituents (Position 2) | Molecular Formula | Molecular Weight (g/mol) | Key Features/Applications | References |

|---|---|---|---|---|---|

| 1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid | Pyridin-2-yl | C₁₅H₁₀N₂O₃ | 266.25 | Antioxidant potential; high purity | |

| 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid | 3,4,5-Trimethoxyphenyl | C₁₉H₁₇NO₆ | 355.34 | Medicinal applications (anticancer) | |

| 1-Allyl-4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide | Allyl, pyridin-2-ylmethyl | C₂₀H₁₈N₃O₃ | 348.38 | Quinoline core; amide functionality | |

| 2-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-oxo-isoquinoline-4-carboxylic acid | Chloro-trifluoromethyl pyridine | C₁₈H₁₂ClF₃N₃O₃ | 410.75 | Enhanced metabolic stability |

Structural Insights :

- Position 4 Carboxylic Acid : This polar group improves aqueous solubility compared to ester or amide derivatives (e.g., methyl esters in ), making the compound more suitable for pharmaceutical formulations .

Pharmacological and Physicochemical Properties

- Antioxidant Activity: Dihydroisoquinoline derivatives from Rubus chingii (e.g., compounds 50 and 51) exhibit DPPH radical scavenging activity, suggesting that the pyridin-2-yl variant may share similar antioxidant mechanisms .

- Medicinal Potential: The trimethoxyphenyl analogue (CAS 1352517-20-4) is marketed for medicinal use, likely targeting cancer pathways due to its structural resemblance to kinase inhibitors .

- Solubility and Stability : The carboxylic acid group enhances polarity (logP ~1.5 predicted), whereas methoxy or trifluoromethyl substituents increase lipophilicity, impacting membrane permeability .

Preparation Methods

Overview

1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid is a heterocyclic compound featuring an isoquinolinone core substituted with a pyridinyl group and a carboxylic acid functionality at the 4-position. This scaffold is important due to its presence in bioactive molecules and its potential in medicinal chemistry. The preparation of this compound involves advanced synthetic methodologies that allow for structural diversity and functional group tolerance.

Synthetic Strategy: Ugi Four-Component Reaction (Ugi-4CR) Followed by Copper-Catalyzed Domino Reaction

The most effective and versatile preparation method reported involves a two-step sequence:

Ugi Four-Component Reaction (Ugi-4CR)

- Reactants: ortho-halobenzoic acids, ammonia, aldehydes, and isocyanides.

- Solvent: 2,2,2-trifluoroethanol (TFE).

- Conditions: Heating at 60 °C for 12 hours.

- Outcome: Formation of Ugi adducts containing the necessary functional groups for subsequent cyclization.

Copper-Catalyzed C–C Coupling/Annulation Domino Reaction

- Reactants: Ugi adducts and β-keto esters (e.g., ethyl acetoacetate).

- Catalyst: Copper(I) iodide (CuI) at 10 mol%.

- Base: Cesium carbonate (Cs2CO3), 2 equivalents.

- Solvent: 1,4-dioxane.

- Temperature: 80 °C for 12 hours.

- Outcome: Intramolecular cyclization and formation of the isoquinolin-1(2H)-one scaffold with a carboxylic acid at the 4-position, yielding the target compound or its derivatives.

This method is notable for its atom economy, step efficiency, and broad substrate scope, allowing the synthesis of various substituted isoquinolinone-4-carboxylic acids, including this compound derivatives.

Substrate Scope and Functional Group Tolerance

- Aldehydes: Both aliphatic and aromatic aldehydes were compatible, including paraformaldehyde, methyl, isopropyl, cyclopentyl, and aromatic aldehydes with electron-donating or withdrawing groups.

- Isocyanides: Varied isocyanides including benzyl, alkyl, and substituted aromatic isocyanides were tolerated.

- 2-Halobenzoic Acids: Electron-rich and electron-deficient substituents on the benzoic acid moiety were accommodated.

- β-Keto Esters: Ethyl acetoacetate was optimal; bulkier esters showed reduced yields, and some derivatives like ethyl 4-chloroacetoacetate failed to react.

This broad scope highlights the method's versatility for synthesizing diverse isoquinolinone-4-carboxylic acid derivatives, including this compound analogues.

Mechanistic Insights

- The initial Ugi-4CR forms a multifunctional intermediate that contains both amide and halogenated aromatic moieties.

- Copper catalysis promotes Ullmann-type C–C coupling and annulation, forming the isoquinolinone ring system.

- The process proceeds via a ligand-free copper catalysis, enhancing functional group tolerance and simplifying purification.

Scale-Up and Practical Considerations

- The method has been demonstrated on gram scale with consistent yields, indicating its suitability for preparative and industrial applications.

- The use of inexpensive copper catalysts and mild conditions adds to the method’s practicality.

Summary Table: Key Parameters for Preparation of this compound

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Ugi-4CR | ortho-halobenzoic acid, ammonia, aldehyde, isocyanide, TFE, 60 °C, 12 h | Ugi adduct intermediate |

| Copper-catalyzed domino | Ugi adduct, ethyl acetoacetate, CuI (10 mol%), Cs2CO3 (2 equiv), dioxane, 80 °C, 12 h | Cyclized isoquinolinone-4-carboxylic acid derivative |

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid?

A common method involves oxidation of substituted dihydroisoquinoline precursors using permanganate under alkaline conditions. For example, 4-methylquinoline-2(1H)-one can be oxidized with KMnO₄ and NaOH in water to yield carboxylic acid derivatives . Alternative routes include condensation reactions with pyridine derivatives, followed by cyclization. Reaction optimization (e.g., catalyst selection, solvent systems) is critical for yield improvement .

How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

- HPLC for purity assessment (≥95% threshold for research-grade material).

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the pyridine ring and carboxylic acid moiety.

- Mass spectrometry (MS) for molecular weight verification (e.g., expected m/z ~283.28 for C₁₅H₁₀N₂O₃) .

Note: Sigma-Aldrich recommends independent validation due to limited analytical data for niche research compounds .

What are the key physicochemical properties influencing experimental design?

- Solubility : Limited water solubility (common in dihydroisoquinolines); use polar aprotic solvents (DMF, DMSO) for reactions.

- Stability : Avoid strong oxidizers and high temperatures to prevent decomposition into carbon/nitrogen oxides .

- Storage : Store under inert gas (argon) at 2–8°C to minimize hydrolysis or oxidation .

Advanced Research Questions

How can structural modifications enhance biological activity?

Derivatization strategies:

- Substitution at the pyridine ring : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to modulate electronic properties.

- Carboxylic acid functionalization : Convert to amides or esters to improve membrane permeability.

Comparative studies with analogs (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid) show that pyridine substitution significantly impacts binding affinity in enzyme inhibition assays .

How to address contradictory data in reaction yields across literature?

Example: Discrepancies in oxidation yields (40–75%) may arise from:

- Reagent purity : KMnO₄ batch variability affects oxidation efficiency.

- pH control : Alkaline conditions must be tightly regulated (pH 10–12) to avoid over-oxidation.

Mitigation: Replicate reactions with controlled variables and use statistical tools (e.g., ANOVA) to identify critical parameters .

What methodologies are suitable for assessing unknown toxicity profiles?

- In silico prediction : Tools like ProTox-II estimate acute toxicity (LD₅₀) and organ-specific risks.

- In vitro assays : HepG2 cell viability assays (IC₅₀ determination).

- Ecotoxicity : Follow OECD guidelines for biodegradability testing if environmental release is possible .

How to optimize catalytic systems for large-scale synthesis?

- Catalyst screening : Test transition metals (Pd, Cu) for cross-coupling steps.

- Solvent selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact.

- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products .

Key Considerations for Experimental Design

- Safety : Use fume hoods and PPE (respirators, nitrile gloves) due to uncharacterized toxicity .

- Data Reproducibility : Document batch-specific variability in starting materials (e.g., CAS 1439897-88-7 purity ).

- Regulatory Compliance : Adhere to GHS guidelines for waste disposal and occupational exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.